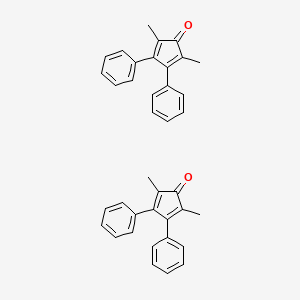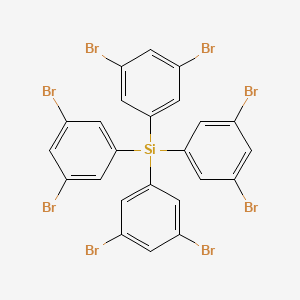
Tetrakis(3,5-dibromophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(3,5-dibromophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to four 3,5-dibromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,5-dibromophenyl)silane typically involves the reaction of silicon tetrachloride with 3,5-dibromophenylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C6H3(Br)2MgBr→Si[C6H3(Br)2]4+4MgClBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Tetrakis(3,5-dibromophenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminophenyl derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
Tetrakis(3,5-dibromophenyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of porous organic polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including those used in pharmaceuticals and agrochemicals.
Coordination Chemistry: It is used in the synthesis of coordination compounds with metals, which are studied for their catalytic and electronic properties.
作用機序
The mechanism of action of Tetrakis(3,5-dibromophenyl)silane in various reactions involves the activation of the silicon center and the phenyl rings. The bromine atoms on the phenyl rings can be displaced by nucleophiles, facilitating the formation of new bonds. In coupling reactions, the silicon center provides a stable platform for the formation of complex organic structures.
類似化合物との比較
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but with bromine atoms in the para position, affecting its reactivity and applications.
Tetrakis(4-aminophenyl)methane: Contains amino groups instead of bromine, leading to different chemical properties and uses.
Uniqueness
Tetrakis(3,5-dibromophenyl)silane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain polymers and coordination compounds that require precise structural control.
特性
CAS番号 |
18733-95-4 |
|---|---|
分子式 |
C24H12Br8Si |
分子量 |
967.7 g/mol |
IUPAC名 |
tetrakis(3,5-dibromophenyl)silane |
InChI |
InChI=1S/C24H12Br8Si/c25-13-1-14(26)6-21(5-13)33(22-7-15(27)2-16(28)8-22,23-9-17(29)3-18(30)10-23)24-11-19(31)4-20(32)12-24/h1-12H |
InChIキー |
VZINWPUDLINUER-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)[Si](C2=CC(=CC(=C2)Br)Br)(C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


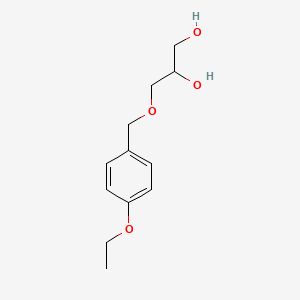
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12335161.png)
![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)
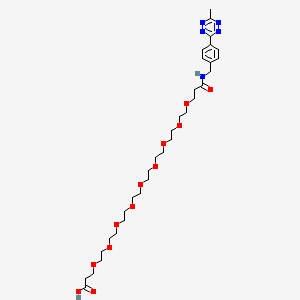
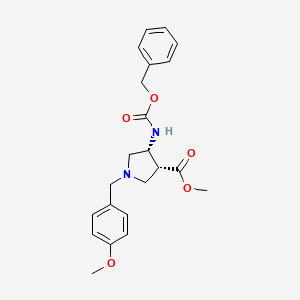

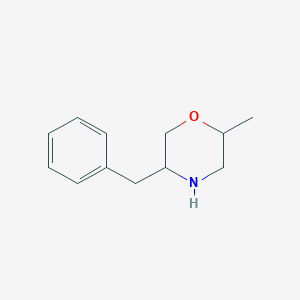
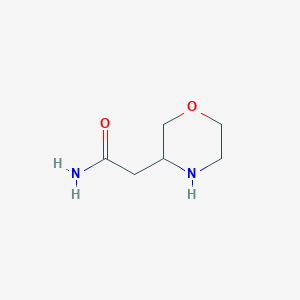
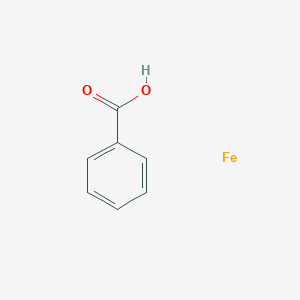
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)
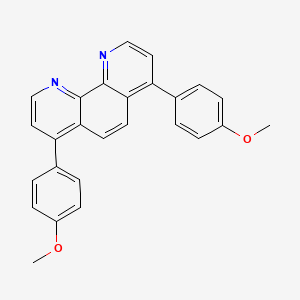
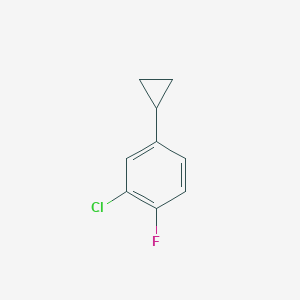
![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)
